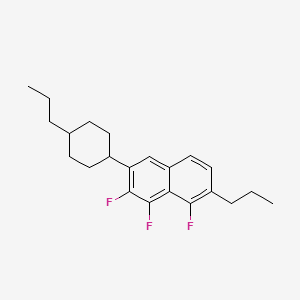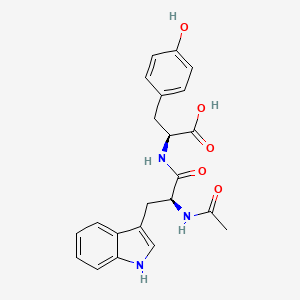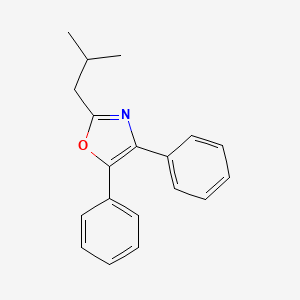![molecular formula C32H42O3 B14187229 1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol CAS No. 915316-39-1](/img/structure/B14187229.png)
1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(4’-Pentyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol is a complex organic compound featuring a biphenyl core with a pentyl substituent and an octane-1,3-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4’-Pentyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol typically involves multiple steps, starting with the formation of the biphenyl core. The pentyl group is introduced via Friedel-Crafts alkylation, followed by the attachment of the methoxy group through nucleophilic substitution. The final step involves the addition of the octane-1,3-diol moiety, which can be achieved through a series of esterification and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4’-Pentyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-{4-[(4’-Pentyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(4’-Pentyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol involves its interaction with specific molecular targets. The biphenyl core and hydroxyl groups may facilitate binding to proteins or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[(4’-Hexyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol
- 1-{4-[(4’-Pentyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}hexane-1,3-diol
Uniqueness
1-{4-[(4’-Pentyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol is unique due to its specific combination of functional groups and structural features. The presence of both the biphenyl core and the octane-1,3-diol moiety provides distinct chemical and biological properties, setting it apart from similar compounds.
Properties
CAS No. |
915316-39-1 |
|---|---|
Molecular Formula |
C32H42O3 |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
1-[4-[[4-(4-pentylphenyl)phenyl]methoxy]phenyl]octane-1,3-diol |
InChI |
InChI=1S/C32H42O3/c1-3-5-7-9-25-11-15-27(16-12-25)28-17-13-26(14-18-28)24-35-31-21-19-29(20-22-31)32(34)23-30(33)10-8-6-4-2/h11-22,30,32-34H,3-10,23-24H2,1-2H3 |
InChI Key |
ZZKSVCQLLUCLQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)COC3=CC=C(C=C3)C(CC(CCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187147.png)
![2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B14187151.png)

![tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane](/img/structure/B14187160.png)

![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one](/img/structure/B14187168.png)

![4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol](/img/structure/B14187174.png)


![3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B14187198.png)

![Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate](/img/structure/B14187221.png)

